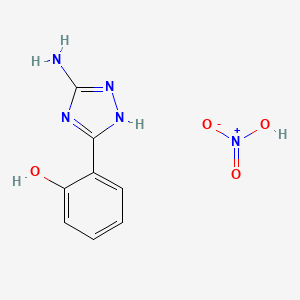

2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate

説明

特性

IUPAC Name |

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O.HNO3/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13;2-1(3)4/h1-4,13H,(H3,9,10,11,12);(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDRGZXEAWVRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NN2)N)O.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require multi-step preparation processes, harsh reaction conditions, and tedious purification procedures .

Industrial Production Methods

化学反応の分析

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

科学的研究の応用

2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate has several scientific research applications, including:

作用機序

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key differences between 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate and structurally related compounds:

Key Observations:

- Nitrate Counterion: The target compound and the acrylic acid derivative () share ionic character due to the nitrate group, enhancing water solubility compared to neutral analogs like the dimethyl-substituted phenol () .

- Aryl Derivatives : The aryl-substituted triazolylphenylamine derivatives () demonstrate how electronic modifications (e.g., electron-withdrawing/donating aryl groups) can tailor reactivity for specific applications, such as catalysis or sensing .

Physicochemical and Reactivity Trends

- Solubility: Ionic compounds (nitrate salts) exhibit higher solubility in polar solvents (e.g., water, methanol), whereas neutral derivatives (e.g., ) are more soluble in organic solvents like dichloromethane .

- Thermal Stability : Nitrate-containing compounds may exhibit lower thermal stability due to the counterion’s oxidizing nature, a critical consideration in synthetic applications.

生物活性

2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate is a compound that belongs to the class of 1,2,4-triazoles, which are recognized for their diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

The chemical structure of this compound includes a triazole ring, an amino group, and a phenolic hydroxyl group. Its molecular formula is with a CAS number of 2270906-43-7. The unique combination of functional groups contributes to its distinct biological activities.

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

- Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : The compound's ability to inhibit specific enzymes involved in tumor growth suggests its potential as an anticancer agent.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental models:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimalarial Activity : A study evaluated compounds similar to this compound for their antimalarial properties. While not directly tested on this compound, derivatives showed promising results against Plasmodium species with low cytotoxicity in mammalian cells .

- Cytotoxicity Assessments : In vitro studies demonstrated that the compound maintains a high selectivity index against HepG2 and Vero cell lines, indicating low toxicity while exhibiting biological activity .

- Mechanistic Insights : Research into the binding modes of similar triazole compounds suggests that structural modifications can enhance their inhibitory effects on target enzymes .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate, and how can reaction conditions be optimized?

- Methodology : Cyclization of aminoguanidine derivatives with carbonyl-containing precursors (e.g., phenolic esters or nitrates) under controlled pH and temperature is a common approach. Microwave-assisted synthesis can enhance reaction efficiency and yield by reducing side reactions. Post-synthetic nitration of the phenol moiety may require careful control of nitrating agents (e.g., HNO₃/H₂SO₄ mixtures) to avoid over-nitration. Purification via recrystallization in polar solvents (e.g., ethanol/water) is critical for isolating the nitrate salt .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure and purity?

- Methodology :

- FTIR : Identify characteristic peaks for -NH₂ (3200–3400 cm⁻¹), triazole ring (1500–1600 cm⁻¹), and nitrate (1380 cm⁻¹ and 830 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and triazole NH₂ (δ ~5.5 ppm). ¹³C NMR confirms the triazole carbon framework (δ 150–160 ppm) .

- X-ray crystallography : Use SHELX or WinGX for structure refinement. ORTEP-3 graphical interfaces aid in visualizing hydrogen-bonding networks involving the nitrate anion and triazole NH₂ groups .

Q. How does the nitrate group influence the compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. The nitrate group may hydrolyze under alkaline conditions; pH-dependent degradation kinetics should be quantified. Store in desiccated, amber vials at –20°C to minimize photolytic and hygroscopic decomposition .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this triazole-nitrate derivative?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with cancer-related targets (e.g., EGFR or topoisomerase II). Prioritize binding poses where the triazole NH₂ forms hydrogen bonds with catalytic residues.

- QSAR : Correlate substituent effects (e.g., electron-withdrawing nitrate) with bioactivity using descriptors like Hammett constants or molecular polarizability .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

- Methodology : Cross-validate refinement results between SHELXL (for high-resolution data) and PHENIX (for twinned crystals). Use R-factor convergence and electron density maps (e.g., Fo–Fc maps) to assess model accuracy. Discrepancies in hydrogen-bonding networks may require neutron diffraction studies .

Q. What strategies improve aqueous solubility for biological assays without compromising bioactivity?

- Methodology :

- Salt formation : Explore counterions (e.g., hydrochloride) to enhance solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the phenol oxygen, which cleave in vivo to release the active compound .

Q. How do structural modifications at the triazole ring affect pharmacological properties?

- Methodology : Synthesize analogs with substituents at the triazole C3 position (e.g., methyl, fluorophenyl) and compare IC₅₀ values in cytotoxicity assays. The amino group at C3 is critical for hydrogen bonding; replacing it with hydrophobic groups may reduce kinase inhibition but improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。